Field: Ophthalmology
Application: Vorolanib has been studied for its anti-angiogenic effects, particularly in conditions such as diabetic retinopathy (DR), diabetic macular edema (DME), and wet age-related macular degeneration (wAMD) .
Methods: A kinase HotSpotTM assay was conducted to identify TKIs inhibiting RTKs associated with angiogenesis and vascular stability. Half-maximal inhibitory concentration (IC50) for VEGFRs and TIE2 was determined for each TKI .
Results: Vorolanib exhibited highly antiangiogenic effects in human umbilical vein endothelial cells stimulated with rHuVEGF165 and markedly inhibited retinal neovascularization and avascular area in the retina of oxygen-induced retinopathy mice .
Application: Vorolanib has been used in the treatment of neovascular (wet) age-related macular degeneration .
Methods: Escalating doses of the VEGFR/PDGFR inhibitor vorolanib (25, 50, 75 and 100 mg) were administered to participants with nAMD .
Results: Anatomical and visual improvements in participants with nAMD were achieved without any vorolanib-related ocular AEs .
Field: Oncology
Application: Vorolanib has been used in the treatment of advanced renal cell carcinoma (RCC) .
Results: A randomized phase 2/3, double-blinded, multi-center trial of vorolanib and everolimus in patients with pretreated metastatic RCC is ongoing .
Application: Vorolanib has been used in the treatment of solid tumors, including non-small cell lung cancer, small cell lung cancer, melanoma, thymic carcinoma, and RCC .
Methods: Trials of vorolanib in combination with immuno-oncology agents in solid tumors are ongoing .
Field: Pharmacology
Application: Vorolanib, along with sunitinib and axitinib, has been studied for their anti-angiogenic effects. These drugs are of therapeutic interest over current antibody treatments that target only one or two ligands .
Methods: A kinase HotSpot™ assay was conducted to identify TKIs inhibiting RTKs associated with angiogenesis and vascular stability. Half-maximal inhibitory concentration (IC50) for VEGFRs and TIE2 was determined for each TKI .
Results: Vorolanib, sunitinib, and axitinib inhibited RTKs of interest in angiogenesis and exhibited pan-VEGFR inhibition. Of the three TKIs, only axitinib potently inhibited TIE2 which is an undesired trait as TIE2 is essential for vascular stability .
Field: Clinical Pharmacology
Application: Vorolanib has been used in a Phase I, first-in-human, dose-escalation study to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors .
Methods: Adult patients with advanced solid tumors received Vorolanib as tablets or capsules (once daily [q.d.] or b.i.d.) every 4 weeks. Patients were evaluated for response every 8 weeks, and continued treatment until disease progression or intolerable toxicity .
Results: The study concluded that Vorolanib had a safety profile consistent with its mechanism of action. It has a short half-life and was well tolerated by most patients. The recommended dose of Vorolanib as a single agent in patients with advanced cancer is 400 mg q.d .
Vorolanib, also known as CM082, is a novel oral multi-targeted tyrosine kinase inhibitor (TKI) primarily designed to inhibit vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). It belongs to the indoline class of organic compounds, characterized by an indole moiety fused with a pyrrolidine ring. Vorolanib's chemical formula is , and it has a molecular weight of approximately 439.49 g/mol . The compound was developed to provide effective anti-angiogenic properties while minimizing toxicity, addressing limitations associated with other TKIs like sunitinib and pazopanib, which exhibit longer half-lives and potential cumulative toxicity .
Vorolanib acts as a multi-kinase inhibitor, primarily targeting VEGFR and PDGFR. These receptors play a crucial role in angiogenesis (formation of new blood vessels) and tumor growth []. By binding to the ATP-binding pocket of these receptors, Vorolanib prevents them from signaling for these processes, leading to:
Vorolanib's dual targeting of VEGFR and PDGFR pathways provides a broader antitumor effect compared to more specific kinase inhibitors [].
Vorolanib is an investigational drug and not yet widely available for clinical use. Studies have reported various side effects, including:
Vorolanib functions as a competitive inhibitor of receptor tyrosine kinases, blocking the phosphorylation of VEGFR and PDGFR. This inhibition disrupts downstream signaling pathways involved in angiogenesis and tumor growth. The compound has been shown to inhibit VEGF-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs), demonstrating its potential effectiveness in targeting angiogenic processes . The specific
Vorolanib exhibits significant biological activity as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit tumor growth in various models, including murine xenograft models. It has shown broad-spectrum anti-tumor activity, particularly in renal cell carcinoma (RCC) and age-related macular degeneration . In clinical trials, vorolanib has displayed a tolerable safety profile with few severe adverse effects, and preliminary efficacy results indicate potential benefits in patients with advanced solid tumors .
The synthesis aims to optimize yield and purity while ensuring that the pharmacological properties are retained throughout the process.
Vorolanib is primarily investigated for its applications in oncology as an anti-angiogenic therapy. Its potential uses include:
Ongoing clinical trials continue to explore its full therapeutic potential across various malignancies.
Vorolanib has been studied for its interactions with various biological targets beyond VEGFR and PDGFR. Notably, it also inhibits c-KIT and FLT-3 receptors, which are implicated in certain hematological malignancies. Interaction studies indicate that vorolanib can enhance the efficacy of existing chemotherapeutics by inhibiting drug efflux mechanisms, thus improving drug availability within cancer cells . Furthermore, pharmacokinetic studies have assessed its absorption, distribution, metabolism, and excretion profiles to optimize dosing regimens.
Vorolanib shares similarities with several other tyrosine kinase inhibitors used in cancer therapy. Here are some notable comparisons:
Vorolanib's unique selling points include its shorter half-life and reduced toxicity profile compared to sunitinib and pazopanib, making it a promising candidate for intermittent dosing strategies that minimize adverse effects while maintaining therapeutic efficacy .